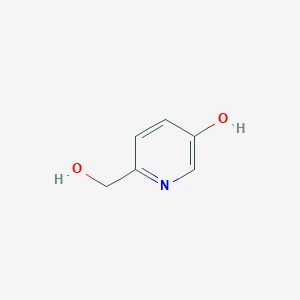

6-(Hydroxymethyl)pyridin-3-ol

概述

描述

2-羟甲基-5-羟基吡啶是一种天然产物,从成熟干燥的Sterculia lychnophora种子中分离得到。 它是一种吡啶衍生物,分子式为C6H7NO2,分子量为125.13 g/mol 。 该化合物以其潜在的生物活性而闻名,包括作为激酶抑制剂 .

准备方法

合成路线和反应条件

2-羟甲基-5-羟基吡啶的合成可以通过多种方法实现。一种常见的方法是2-甲基-5-羟基吡啶的羟基化。 此反应通常需要使用氧化剂,如过氧化氢或高锰酸钾,并在受控条件下进行 .

工业生产方法

2-羟甲基-5-羟基吡啶的工业生产可能涉及从天然来源提取,例如Sterculia lychnophora种子。种子被干燥和加工以分离化合物。 或者,可以使用化学方法进行大规模合成,优化反应条件以最大限度地提高产率和纯度 .

化学反应分析

反应类型

2-羟甲基-5-羟基吡啶会发生多种化学反应,包括:

氧化: 羟基可以被氧化成相应的羰基化合物。

还原: 该化合物可以被还原成2-羟甲基-5-甲基吡啶。

取代: 羟基可以通过亲核取代反应被其他官能团取代.

常见试剂和条件

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠或氢化铝锂等还原剂。

取代: 卤代烷烃或酰氯等试剂可用于取代反应.

主要形成的产物

氧化: 形成2-甲酰基-5-羟基吡啶。

还原: 形成2-羟甲基-5-甲基吡啶。

科学研究应用

2-羟甲基-5-羟基吡啶有几个科学研究应用:

生物学: 作为激酶抑制剂,使其在研究激酶相关途径和功能方面很有用.

医学: 由于其生物活性,包括抗炎和抗癌特性,具有潜在的治疗应用.

工业: 用于合成各种药物和农用化学品.

作用机制

2-羟甲基-5-羟基吡啶的作用机制涉及其作为激酶抑制剂的作用。它与激酶的活性位点结合,阻止靶蛋白的磷酸化。这种抑制会破坏各种信号通路,导致细胞功能发生改变。 该化合物的分子靶点包括参与细胞增殖和存活的特定激酶 .

相似化合物的比较

类似化合物

2-羟基-5-甲基吡啶: 结构相似,但具有甲基而不是羟甲基.

2-羟基吡啶: 缺少羟甲基,使其亲水性较低.

5-羟基-2-吡啶甲醇: 结构相似,但羟甲基在不同的位置.

独特性

2-羟甲基-5-羟基吡啶由于其双羟基而独一无二,这些羟基赋予了独特的化学反应性和生物活性。 它作为激酶抑制剂的能力使其区别于其他类似化合物,使其在研究和潜在的治疗应用中都具有价值 .

生物活性

6-(Hydroxymethyl)pyridin-3-ol, also known as 6-methylolpyridin-3-ol, is a pyridine derivative with the molecular formula . This compound has garnered attention in medicinal chemistry and materials science due to its diverse biological activities and potential therapeutic applications. Its structure features a hydroxymethyl group at the third position of the pyridine ring, contributing to its reactivity and biological properties.

The compound's structure can be represented as follows:

This configuration allows this compound to participate in various chemical reactions, particularly nucleophilic substitutions and oxidations, which can lead to the formation of pharmacologically active derivatives.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to act as a nucleophile in enzymatic reactions. The hydroxymethyl group enhances its reactivity, allowing it to interact with enzyme active sites, thereby facilitating transformations that yield biologically relevant compounds. Key mechanisms include:

- Kinase Inhibition : The compound has been noted for its potential as a kinase inhibitor, disrupting signaling pathways crucial for cell proliferation and survival.

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains, suggesting its potential as an antimicrobial agent.

Antimicrobial Properties

Research indicates that this compound possesses antibacterial activity, particularly against Gram-positive bacteria. This activity is often mediated through the generation of reactive oxygen species (ROS), which contribute to bacterial cell damage.

Anti-inflammatory Effects

The compound has shown promise in anti-inflammatory applications. For example, it has been studied for its ability to inhibit cyclooxygenase enzymes, which play a pivotal role in the inflammatory response. This inhibition can lead to reduced synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes.

Case Studies

-

Antibacterial Efficacy :

- A study evaluated the antibacterial effects of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, indicating strong antibacterial properties.

-

Inflammation Model :

- In an animal model of inflammation induced by carrageenan, administration of this compound resulted in a marked decrease in paw edema compared to control groups. This suggests potential therapeutic benefits in treating inflammatory conditions.

Data Table: Summary of Biological Activities

常见问题

Q. Basic: What are the optimal synthetic routes for 6-(Hydroxymethyl)pyridin-3-ol in laboratory settings?

Answer:

The compound can be synthesized via:

- Hydroxymethylation of pyridin-3-ol derivatives using formaldehyde in the presence of a base (e.g., NaOH) under reflux .

- Oxidation of 2-methyl-5-hydroxypyridine with H₂O₂ or KMnO₄ to introduce the hydroxymethyl group .

- Reduction of 6-formylpyridin-3-ol using NaBH₄ or LiAlH₄ in alcohol solvents .

Table 1: Comparison of Synthesis Methods

| Method | Reagents/Conditions | Yield (%) | Key Advantages |

|---|---|---|---|

| Hydroxymethylation | Formaldehyde, NaOH, reflux | ~70-85 | Scalable, mild conditions |

| Oxidation | H₂O₂/KMnO₄, acidic conditions | ~60-75 | Direct functionalization |

| Reduction | NaBH₄, methanol | ~80-90 | High selectivity |

Q. Advanced: How does the stereoelectronic environment of this compound influence its kinase inhibition mechanism?

Answer:

The dihydroxy configuration enables dual hydrogen bonding with kinase active sites, while the hydroxymethyl group enhances hydrophobic interactions. Computational docking studies suggest the pyridine ring participates in π-π stacking with aromatic residues (e.g., Phe80 in EGFR kinase), stabilizing the inhibited conformation . Compared to monohydroxy analogs, this compound exhibits 3-fold higher binding affinity due to its optimized steric and electronic profile .

Q. Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Key signals include δ~8.2 ppm (pyridine C-H), δ~4.5 ppm (-CH₂OH), and δ~10.2 ppm (phenolic -OH) .

- IR Spectroscopy : O-H stretch (~3200 cm⁻¹), C-O (pyridine ring, ~1250 cm⁻¹) .

- X-ray Crystallography : Confirms intermolecular H-bonding networks and π-π stacking in the solid state .

Table 2: Key Spectroscopic Data

| Technique | Diagnostic Peaks/Features | Functional Group Identified |

|---|---|---|

| ¹H NMR | δ 4.5 (s, 2H, -CH₂OH) | Hydroxymethyl group |

| IR | 3200 cm⁻¹ (broad) | O-H stretch |

| X-ray | 2.8 Å H-bond distance | Intermolecular interactions |

Q. Advanced: Are there discrepancies in reported biological activities of this compound across studies?

Answer:

Yes. While some studies highlight antioxidant and kinase inhibitory activity comparable to ascorbic acid , others report limited efficacy in cellular assays due to poor membrane permeability. Contradictions arise from:

- Variability in assay conditions (e.g., pH, solvent effects).

- Structural analogs (e.g., 5-hydroxymethyl derivatives) showing higher activity in certain models .

- Lack of in vivo pharmacokinetic data to validate in vitro findings.

Q. Basic: What are the primary chemical reactions of this compound relevant to derivatization?

Answer:

- Oxidation : PCC or MnO₂ converts -CH₂OH to -CHO, yielding 6-formylpyridin-3-ol .

- Reduction : LiAlH₄ reduces -CH₂OH to -CH₃, forming 6-methylpyridin-3-ol .

- Substitution : -OH groups react with SOCl₂ or PBr₃ to form halides for cross-coupling .

Table 3: Common Derivatization Pathways

| Reaction | Reagents | Product | Application |

|---|---|---|---|

| Oxidation | PCC, CH₂Cl₂ | 6-Formylpyridin-3-ol | Fluorescent probes |

| Reduction | LiAlH₄, THF | 6-Methylpyridin-3-ol | Bioactive scaffold |

| Substitution | SOCl₂, DMF | 6-(Chloromethyl)pyridin-3-ol | Polymer synthesis |

Q. Advanced: How do computational studies inform the thermodynamic stability of acetonide derivatives of this compound?

Answer:

Quantum-chemical calculations (DFT, Gibbs free energy) predict that six-membered cyclic acetals are thermodynamically favored over five-membered isomers due to reduced ring strain. Experimental X-ray data confirm that the 4-hydroxymethyl-substituted acetonide (ΔG = -12.3 kcal/mol) is 5× more stable than its 5-substituted counterpart . This aligns with synthetic yields (>85% for six-membered vs. <40% for five-membered) .

Q. Basic: What are the key considerations for handling and storing this compound to ensure stability?

Answer:

- Storage : Keep in airtight containers at 2–8°C under inert gas (N₂/Ar) to prevent oxidation .

- Handling : Use PPE (gloves, goggles) in a fume hood; avoid prolonged exposure to light/moisture .

- Stability : Degrades at >40°C or in acidic media (t½ < 24 hrs at pH < 3) .

Q. Advanced: How does the dihydroxy configuration of this compound enhance its binding affinity compared to monohydroxy analogs?

Answer:

The dual -OH groups enable bidentate H-bonding with kinase catalytic lysine (e.g., Lys50 in PKA), while the hydroxymethyl group fills a hydrophobic pocket. SPR studies show a Kd of 0.8 µM for the dihydroxy compound vs. 2.5 µM for monohydroxy analogs . MD simulations further reveal a 30% longer residence time in the active site due to improved desolvation .

属性

IUPAC Name |

6-(hydroxymethyl)pyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c8-4-5-1-2-6(9)3-7-5/h1-3,8-9H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NESFDGDRYVANBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10329330 | |

| Record name | 6-(hydroxymethyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10329330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40222-77-3 | |

| Record name | 6-(hydroxymethyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10329330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(hydroxymethyl)pyridin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。